molecular formula C16H20Cl2N2O3 B2767440 [1-[(2-Methylcyclohexyl)amino]-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate CAS No. 1212207-07-2

[1-[(2-Methylcyclohexyl)amino]-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate

Cat. No.: B2767440
CAS No.: 1212207-07-2
M. Wt: 359.25
InChI Key: YXZMCYKWMPWFIF-UHFFFAOYSA-N
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Description

[1-[(2-Methylcyclohexyl)amino]-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate is a useful research compound. Its molecular formula is C16H20Cl2N2O3 and its molecular weight is 359.25. The purity is usually 95%.
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Biological Activity

The compound [1-[(2-Methylcyclohexyl)amino]-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate (CAS Number: 1212207-07-2) is a synthetic organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula for this compound is C16H20Cl2N2O3C_{16}H_{20}Cl_{2}N_{2}O_{3}, with a molecular weight of 359.2 g/mol. The structure includes a dichloropyridine moiety which is known for its role in various biological activities.

PropertyValue
CAS Number1212207-07-2
Molecular FormulaC16H20Cl2N2O3
Molecular Weight359.2 g/mol

The biological activity of this compound primarily involves interaction with various biological targets, including enzymes and receptors. Specific studies have indicated that compounds with similar structures often act as inhibitors or modulators of key signaling pathways, particularly those involved in inflammation and cancer progression.

Inhibition of Enzymatic Activity

Research has shown that derivatives of dichloropyridine can inhibit enzymes such as cyclooxygenases (COX), which play a critical role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators.

Receptor Interaction

The compound may also interact with neurotransmitter receptors, potentially influencing neurological pathways. For instance, compounds with similar structural features have been noted for their agonistic activity at muscarinic receptors, which are implicated in cognitive functions and neurodegenerative diseases.

Biological Activity Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of pyridine derivatives, noting that modifications to the pyridine ring can enhance cytotoxicity against various cancer cell lines. The study demonstrated that compounds with similar structures exhibited significant growth inhibition in colorectal cancer cells through apoptosis induction and cell cycle arrest.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of pyridine derivatives in models of Alzheimer's disease. The findings suggested that these compounds could reduce amyloid-beta accumulation and improve cognitive function in animal models, indicating potential therapeutic applications for neurodegenerative disorders.

Pharmacological Profile

The pharmacological profile of this compound suggests multiple therapeutic applications:

  • Anti-inflammatory : Potential to reduce inflammation through COX inhibition.
  • Anticancer : Induction of apoptosis in cancer cells.
  • Neuroprotective : Improvement in cognitive functions in neurodegenerative models.

Properties

IUPAC Name

[1-[(2-methylcyclohexyl)amino]-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Cl2N2O3/c1-9-5-3-4-6-13(9)20-15(21)10(2)23-16(22)11-7-12(17)14(18)19-8-11/h7-10,13H,3-6H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZMCYKWMPWFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C(C)OC(=O)C2=CC(=C(N=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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